molecular formula C18H13Cl2N3O B14110250 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B14110250
M. Wt: 358.2 g/mol
InChI Key: FWTOQJJSPIKPMP-CIAFOILYSA-N
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Description

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a hydrazone derivative synthesized via the condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 2,4-dichlorobenzaldehyde under acidic conditions (e.g., glacial acetic acid in ethanol) . The (E)-configuration of the imine bond (C=N) is confirmed by single-crystal X-ray diffraction, a method widely employed for structural elucidation in analogous compounds . Key spectroscopic characterization includes:

  • 1H NMR: Signals at δ 8.2–8.5 ppm (imine proton) and δ 6.5–7.8 ppm (aromatic and pyrrole protons).
  • 13C NMR: Peaks near δ 160 ppm (C=N) and δ 110–150 ppm (aromatic carbons).
  • HRMS: Molecular ion peaks consistent with the formula C₁₈H₁₂Cl₂N₃O .

This compound shares structural motifs with bioactive hydrazones, such as the dichlorophenyl group (electron-withdrawing) and pyrrole ring (electron-rich), which enhance interactions with biological targets .

Properties

Molecular Formula

C18H13Cl2N3O

Molecular Weight

358.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C18H13Cl2N3O/c19-14-8-7-13(16(20)11-14)12-21-22-18(24)15-5-1-2-6-17(15)23-9-3-4-10-23/h1-12H,(H,22,24)/b21-12+

InChI Key

FWTOQJJSPIKPMP-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate Formation

The synthesis begins with the conversion of 2-(1H-pyrrol-1-yl)benzoic acid to its corresponding acid chloride. This step is critical for enhancing reactivity toward nucleophilic hydrazine. As demonstrated in analogous benzamide syntheses, thionyl chloride (SOCl₂) serves as an efficient chlorinating agent.

Procedure :
A suspension of 2-(1H-pyrrol-1-yl)benzoic acid (10 mmol) in anhydrous thionyl chloride (20 mL) is refluxed under nitrogen for 2 hours. Excess thionyl chloride is removed via rotary evaporation, and the residual acid chloride is purified by repeated washing with dry hexane.

Key Considerations :

  • Solvent Selection : Anhydrous conditions are imperative to prevent hydrolysis of the acid chloride.
  • Temperature Control : Reflux at 70–80°C ensures complete conversion without side reactions.

Hydrazide Formation

The acid chloride is subsequently reacted with hydrazine hydrate to yield 2-(1H-pyrrol-1-yl)benzohydrazide. This step parallels the amidation strategies employed in meta-sulfonamido-benzamide syntheses.

Procedure :
The acid chloride (10 mmol) is dissolved in dry methylene chloride (50 mL) and cooled to 0°C. Hydrazine hydrate (15 mmol) is added dropwise with stirring, followed by triethylamine (12 mmol) to neutralize HCl byproducts. The mixture is stirred at room temperature for 4 hours, after which the organic layer is washed with aqueous sodium bicarbonate, dried over sodium sulfate, and concentrated. The crude product is recrystallized from ethyl acetate/isopropyl ether (1:3) to afford white crystals.

Optimization Insights :

  • Stoichiometry : A 1.5:1 molar ratio of hydrazine to acid chloride ensures complete conversion.
  • Workup : Extraction with methylene chloride and sodium bicarbonate minimizes impurities.

Schiff Base Condensation with 2,4-Dichlorobenzaldehyde

Reaction Mechanism and Conditions

The final step involves condensation of the hydrazide with 2,4-dichlorobenzaldehyde to form the E-configuration imine. Acid catalysis (e.g., acetic acid) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the hydrazide’s amino group.

Procedure :
A solution of 2-(1H-pyrrol-1-yl)benzohydrazide (5 mmol) and 2,4-dichlorobenzaldehyde (5.5 mmol) in absolute ethanol (30 mL) is refluxed with glacial acetic acid (1 mL) for 6 hours. The reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 1:2). Upon completion, the mixture is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

Critical Parameters :

  • Catalyst : Acetic acid (1–2% v/v) optimizes imine formation without over-acidification.
  • Solvent : Ethanol provides ideal polarity for both solubility and product precipitation.

Stereochemical Control

The E-configuration of the imine is favored due to steric hindrance between the 2,4-dichlorophenyl group and the pyrrole substituent. Nuclear Overhauser Effect (NOE) NMR studies confirm the trans arrangement of substituents around the C=N bond.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, N=CH), 7.89–7.21 (m, 7H, aromatic), 6.85 (t, 2H, pyrrole), 6.32 (t, 2H, pyrrole).
  • IR (KBr) : 3265 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).

Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the hydrazide moiety and the dihedral angle (85.7°) between the benzohydrazide and dichlorophenyl planes.

Comparative Analysis of Synthetic Methods

Parameter Acid Chloride Route Direct Condensation
Yield 78% 65%
Purity (HPLC) 99.2% 95.8%
Reaction Time 6 hours 12 hours
Byproducts Minimal Hydrazone isomers

Table 1 : Optimization of synthetic routes based on adaptations from sulfonamide methodologies.

Industrial-Scale Considerations

Solvent Recovery

Methylene chloride and ethanol are recycled via fractional distillation, reducing environmental impact.

Cost Efficiency

Bulk procurement of 2,4-dichlorobenzaldehyde and thionyl chloride lowers raw material costs by 40% compared to small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzohydrazides .

Scientific Research Applications

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a complex organic compound attracting interest for its potential biological activities and medicinal chemistry applications. It features a benzohydrazide linked to a pyrrole and a dichlorophenyl group via an imine bond.

General Information

  • Molecular Formula The molecular formula of this compound is CHClNO.
  • Structure The compound's structure includes a benzohydrazide moiety linked to a pyrrole and a dichlorophenyl group through an imine bond.
  • Synthesis The synthesis typically involves a condensation reaction where the aldehyde's carbonyl group reacts with the hydrazide's amine group to form an imine (C=N) bond, releasing water. This method is efficient and yields high-purity compounds suitable for biological testing.

Potential Applications

This compound has several potential applications:

  • Biological Activities Compounds containing hydrazone structures often exhibit significant pharmacological properties.
  • Interaction Studies Interaction studies focus on understanding how this compound interacts with biological targets. Key areas of investigation include defining the binding affinities, elucidating the mechanisms of action, and assessing the compound's efficacy in biological systems.

Analogous Compounds and Their Activities

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]benzohydrazideSimilar hydrazone structure; pyrrole ringAntimicrobial activity reported
N'-[hydroxybenzylidene]-3,4-dimethyl-1H-pyrroleContains hydroxyl group; different substituents on pyrroleAntioxidant properties
3-(pyrrolidin-1-yl)-N'-(pyridin-4-yl)methaniminePyridine instead of phenyl; different nitrogen-containing heterocyclesPotential anticancer activity

These compounds highlight the diversity within this class of hydrazones and their varying biological activities. The unique combination of functional groups in this compound may offer distinct advantages in specific therapeutic applications compared to its analogs.

Anticancer Research

Pyrazole derivatives demonstrate a diverse array of pharmacological activity, encompassing anti-inflammatory, antipyretic, analgesic, and anticancer effects . Certain pyrazole compounds have demonstrated anticancer effects . Some pyrazolo-pyrimidine analogs have exhibited antitumor activities, with some demonstrating potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against MCF-7 and K-562 cancer lines, while being non-toxic to normal cells . Additionally, some pyrazolo-pyridine derivatives have shown significant cytotoxicity against MCF-7 and HCT116 cancer cell lines, inducing cell cycle arrest and apoptosis . Certain pyrazole carboxamides have exhibited potent antiproliferative effects against solid cancer cell lines and excellent inhibitory activities against histone deacetylase 2 (HDAC2) . Some pyrazole-triaryl derivatives have been found to induce apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle .

Mechanism of Action

The mechanism by which N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound enhances electrophilicity, improving binding to enzymes like α-glucosidase compared to nitro or methoxy substituents .
  • Pyrrole vs. Imidazole : Replacement of pyrrole with imidazole (e.g., in compound 4 from ) reduces planarity, altering π-π stacking interactions in enzyme inhibition .
  • Synthetic Efficiency: Higher yields (51–76%) are achieved via ethanol-mediated condensation compared to mechanochemical methods (N/A yields in ) .
Key Findings:
  • α-Glucosidase Inhibition : The dichlorophenyl-pyrrole scaffold (as in compound 25 from ) shows superior activity (IC₅₀ = 3.23 μM) to the target compound, likely due to the oxadiazole ring enhancing hydrophobic interactions .
  • Antiproliferative Activity: Thiazolidinone derivatives (e.g., compound 4c in ) achieve 100% cancer cell inhibition at 100 μg/mL, outperforming hydrazides, possibly due to improved membrane permeability .

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : Studies on analogous hydrazones highlight the role of exact exchange in predicting thermochemical properties, critical for drug design .
  • Crystallography : The (E)-configuration in the target compound is stabilized by intramolecular hydrogen bonds (N–H⋯O), as seen in ORTEP-derived structures .

Biological Activity

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C18H13Cl2N3O, with a molecular weight of 358.2 g/mol. The compound features a benzohydrazide moiety linked to a pyrrole ring and a dichlorophenyl group through an imine bond. The synthesis typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide in an appropriate solvent such as ethanol or methanol.

Antimicrobial Activity

Research indicates that compounds with hydrazone structures often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses notable antibacterial activity against various strains of bacteria, including Gram-positive organisms. For instance, similar hydrazone derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/mL against Staphylococcus aureus .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for its antiproliferative activity against several cancer cell lines. The MTT assay has been used to assess cell viability in human cancer cells such as HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (brain cancer). Some derivatives have shown IC50 values as low as 0.77 µM, indicating potent anticancer activity .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and influencing various biological pathways. The exact mechanisms remain an active area of research .

Comparative Analysis of Similar Compounds

A comparative analysis highlights the diversity in biological activities among structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]benzohydrazideSimilar hydrazone structure; pyrrole ringAntimicrobial activity reported
N'-[hydroxybenzylidene]-3,4-dimethyl-1H-pyrroleContains hydroxyl group; different substituents on pyrroleAntioxidant properties
3-(pyrrolidin-1-yl)-N'-(pyridin-4-yl)methaniminePyridine instead of phenyl; different nitrogen-containing heterocyclesPotential anticancer activity

This table illustrates the varying biological activities associated with different hydrazone derivatives, emphasizing the unique potential of this compound due to its specific functional groups.

Case Studies and Research Findings

Recent studies have further elucidated the biological profiles of hydrazone compounds similar to this compound:

  • Antimicrobial Screening : A study involving twenty-four synthesized hydrazide-hydrazones reported significant antibacterial activity against MRSA strains and other pathogens. The findings highlighted the importance of substituent variations on biological efficacy .
  • Antiproliferative Studies : In vivo testing on zebrafish embryos showed low toxicity levels for several hydrazone derivatives, indicating their potential for therapeutic applications without significant adverse effects .

Q & A

Basic: What are the standard synthetic routes for N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide?

The compound is synthesized via a Schiff base condensation reaction. A typical procedure involves refluxing 2-(1H-pyrrol-1-yl)benzohydrazide with 2,4-dichlorobenzaldehyde in absolute ethanol under acidic or neutral conditions for 6–10 hours. Reaction progress is monitored by TLC (e.g., chloroform:petroleum ether, 8:2), and the product is isolated by filtration, washed with cold ethanol, and purified via column chromatography . Key parameters include stoichiometric control (1:1 molar ratio of hydrazide to aldehyde) and the use of anhydrous solvents to minimize hydrolysis. Yield optimization often requires recrystallization from ethanol or DMSO.

Advanced: How does this compound coordinate with transition metals, and what are the implications for catalytic or material science applications?

The compound acts as a bidentate ligand, coordinating through the hydrazone nitrogen and carbonyl oxygen. For example, copper(II) complexes are synthesized by refluxing the ligand with copper acetate in ethanol, forming octahedral or square-planar geometries. Characterization via UV-Vis, ESR, and single-crystal XRD (e.g., using SHELX software ) reveals distinct d-d transitions and metal-ligand bond lengths. These complexes show potential in catalysis (e.g., oxidation reactions) and photoluminescence due to extended π-conjugation . Stability studies indicate pH-dependent ligand dissociation, critical for applications in aqueous environments.

Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • IR spectroscopy : Confirms the presence of C=O (1640–1660 cm⁻¹), C=N (1580–1600 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
  • NMR : ¹H NMR (DMSO-d₆) shows peaks for the pyrrole ring (δ 6.2–6.8 ppm), hydrazone proton (δ 10.4–10.6 ppm), and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the imine (δ 145–150 ppm) and carbonyl (δ 160–165 ppm) carbons .
  • X-ray crystallography : Monoclinic or orthorhombic crystal systems are common, with hydrogen-bonding networks (e.g., N-H···O) stabilizing the structure. For example, similar hydrazides exhibit Pbca space groups with a = 8.25 Å, b = 11.55 Å, c = 26.20 Å .

Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV), indicating charge-transfer potential. Exact exchange terms improve accuracy in thermochemical properties (e.g., atomization energy errors <2.4 kcal/mol ). Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the pyrrole nitrogen and electrophilic sites at the dichlorophenyl ring, guiding derivatization strategies. TD-DFT simulations align with experimental UV-Vis spectra, confirming π→π* transitions at ~350 nm .

Advanced: What methodologies are employed to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Test acetylcholinesterase (AChE) or tyrosinase inhibition via Ellman’s method, with IC₅₀ values compared to standards like donepezil .
  • Antimicrobial studies : Use broth microdilution (MIC) against Gram-positive/negative bacteria. Synergy with metal ions (e.g., Cu²⁺) enhances activity due to increased membrane permeability .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., AChE active site), with scoring functions (ΔG ~−9 kcal/mol) validating interactions .

Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical behavior?

X-ray data reveal infinite chains via N-H···O hydrogen bonds and weak C-Cl···π interactions (3.4–3.6 Å). These interactions enhance thermal stability (TGA decomposition >250°C) and solubility profiles. Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions: H···H (45%), Cl···H (22%), and O···H (18%) . Twinning and polymorphism are analyzed using SHELXL refinement, with R₁ values <0.05 for high-resolution data .

Basic: What are the stability and storage recommendations for this compound?

The compound is hygroscopic and light-sensitive. Store under argon at −20°C in amber vials. Stability tests (HPLC, 1H NMR) show <5% degradation over 6 months when protected from moisture. Aqueous solutions (pH 7.4, 25°C) exhibit a half-life of ~48 hours .

Advanced: How does modifying substituents on the arylidene or pyrrole groups alter the compound’s properties?

  • Electron-withdrawing groups (e.g., -NO₂) : Reduce HOMO-LUMO gaps (ΔE ~0.3 eV) and enhance oxidative stability.
  • Bulkier substituents (e.g., -Ph) : Increase steric hindrance, reducing metal-binding affinity but improving lipophilicity (logP +1.2) .
  • Comparative studies using Hammett constants (σ) correlate substituent effects with reaction rates (e.g., k for Schiff base formation decreases with σ >0.5) .

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